molecular formula C16H19N3O B213887 N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide

Katalognummer B213887
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: YSNKVLOWLSUKOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as JNJ-38431055 and is a selective antagonist of the cannabinoid receptor type 1 (CB1). In

Wirkmechanismus

The mechanism of action of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide involves its selective antagonistic effect on the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system and plays a key role in regulating appetite, metabolism, and mood. The compound binds to the CB1 receptor and blocks its activation by endocannabinoids, which are naturally occurring compounds that activate the receptor. This leads to a reduction in appetite, an increase in metabolism, and an improvement in mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide have been extensively studied. The compound has been found to reduce food intake and body weight in animal models of obesity. It has also been found to improve glucose tolerance and insulin sensitivity in animal models of metabolic syndrome. The compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide in lab experiments include its selective antagonistic effect on the CB1 receptor, which makes it a useful tool for studying the role of this receptor in regulating appetite, metabolism, and mood. The compound has also been found to have a good safety profile and is well-tolerated in animal models. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to administer to animals. The compound also has a relatively short half-life, which can limit its effectiveness in long-term studies.

Zukünftige Richtungen

There are several future directions for research on N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide. One direction is to further explore its potential therapeutic applications in the treatment of obesity, metabolic syndrome, addiction, anxiety, and depression. Another direction is to study its effects on other physiological systems, such as the cardiovascular and immune systems. Additionally, there is a need for the development of more potent and selective CB1 receptor antagonists that can be used in clinical settings. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to better understand its efficacy and safety.

Synthesemethoden

The synthesis of N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide involves the reaction of 2-methylbenzylamine with cyclobutanecarboxylic acid chloride in the presence of triethylamine. The resulting intermediate is then reacted with 4-bromo-1H-pyrazole to yield the final product. The synthesis of this compound has been described in detail in the literature.

Wissenschaftliche Forschungsanwendungen

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications. The compound has shown promising results in the treatment of obesity, metabolic syndrome, and other related disorders. It has also been studied for its potential use in the treatment of addiction, anxiety, and depression. The compound has been found to have a selective antagonistic effect on the CB1 receptor, which plays a key role in regulating appetite, metabolism, and mood.

Eigenschaften

Produktname

N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide

Molekularformel

C16H19N3O

Molekulargewicht

269.34 g/mol

IUPAC-Name

N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]cyclobutanecarboxamide

InChI

InChI=1S/C16H19N3O/c1-12-5-2-3-6-14(12)10-19-11-15(9-17-19)18-16(20)13-7-4-8-13/h2-3,5-6,9,11,13H,4,7-8,10H2,1H3,(H,18,20)

InChI-Schlüssel

YSNKVLOWLSUKOC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3CCC3

Kanonische SMILES

CC1=CC=CC=C1CN2C=C(C=N2)NC(=O)C3CCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.